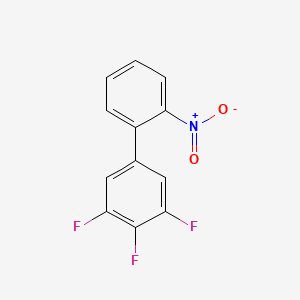
3',4',5'-Trifluoro-2-nitrobiphenyl
Vue d'ensemble
Description
“3’,4’,5’-Trifluoro-2-nitrobiphenyl” is a chemical compound with the molecular formula C12H6F3NO2 . It is an important intermediate in the synthesis of fluorobenzene pyrrole bacterium amine .
Synthesis Analysis
The synthesis of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” involves several steps . The raw materials, including 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene, are dissolved in a solvent. A catalyst and an acid-binding agent are then added. The mixture is stirred until the reaction is complete. The product is then washed, extracted to obtain an organic phase, concentrated, and recrystallized to obtain "3’,4’,5’-Trifluoro-2’-nitrobiphenyl" .Molecular Structure Analysis
The molecular structure of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” is complex, with a molecular weight of 253.177 Da . The structure includes a biphenyl group with three fluorine atoms and a nitro group .Safety And Hazards
Propriétés
Numéro CAS |
1056196-56-5 |
|---|---|
Nom du produit |
3',4',5'-Trifluoro-2-nitrobiphenyl |
Formule moléculaire |
C12H6F3NO2 |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
1,2,3-trifluoro-5-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H |
Clé InChI |
LFADBBPCVQXYLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


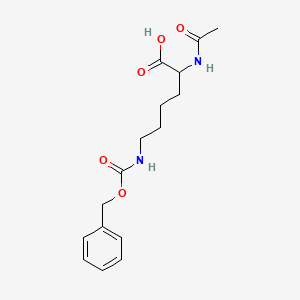
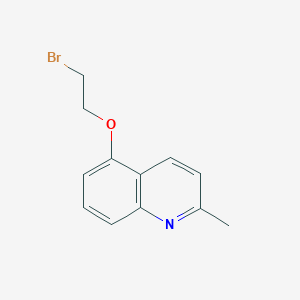
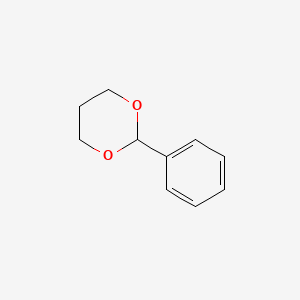
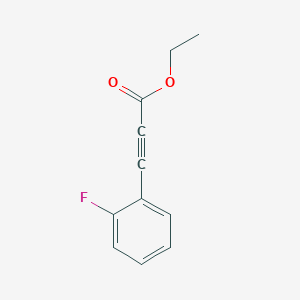
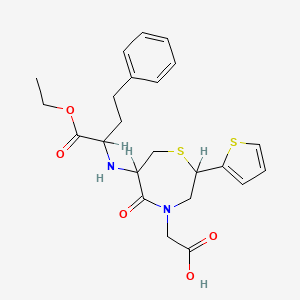
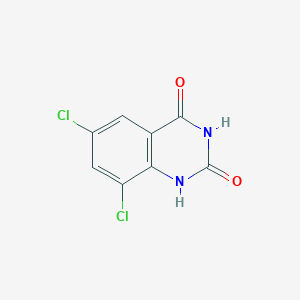
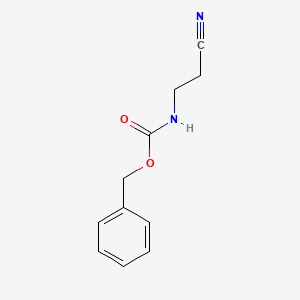
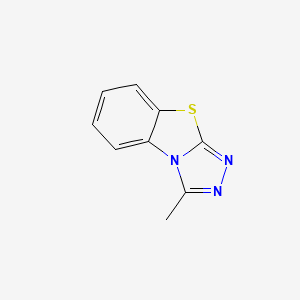
![Acetamide, N-[1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-B]pyridin-5-YL]-](/img/structure/B8809960.png)
![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)
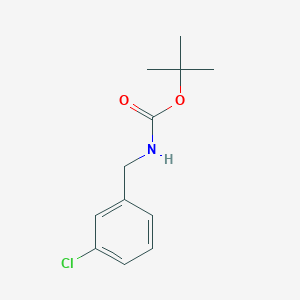
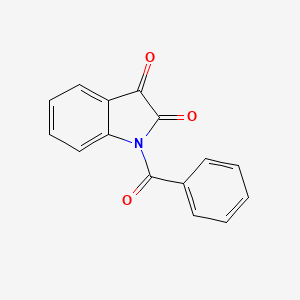
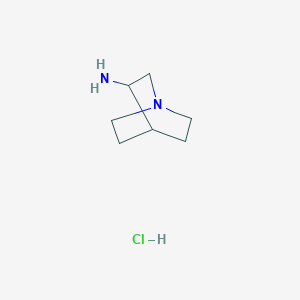
![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)